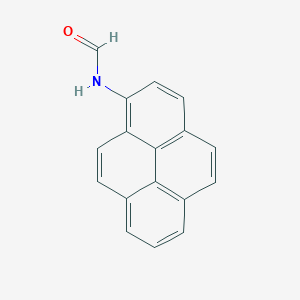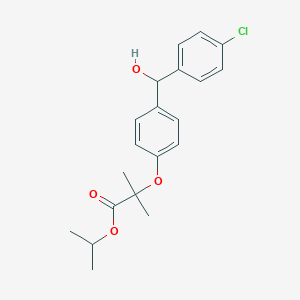
Dihydro Fenofibrate
Descripción general
Descripción
Dihydro Fenofibrate is a reduced analog of Fenofibrate, and a metabolite of Fenofibrate . It has a molecular weight of 362.85 and a molecular formula of C20H23ClO4 .
Molecular Structure Analysis
The molecular structure of Dihydro Fenofibrate is closely related to that of Fenofibrate. Techniques such as Fourier transformation infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC) have been used for the analysis of Fenofibrate cocrystals .
Chemical Reactions Analysis
Fenofibrate, from which Dihydro Fenofibrate is derived, belongs to the class of drugs known as fibrates. These drugs are commonly used for controlling increased lipid levels in hyperlipidemia . Fenofibrate has been found to reduce SARS-CoV-2 infection in cell culture models .
Aplicaciones Científicas De Investigación
Cancer Treatment and Prevention : Fenofibrate has been shown to delay oral tumor development by reprogramming metabolic processes, offering potential therapeutic benefits for oral cancer patients (Jan et al., 2016).
Metabolic Syndrome and Cardiovascular Diseases : It reduces adiposity, improves insulin sensitivity, and inhibits atherosclerosis (Srivastava et al., 2006). Fenofibrate is also noted for its role in treating hypertriglyceridemia, mixed dyslipidemia, and hypercholesterolemia, which are lipid abnormalities commonly observed in patients at high risk of cardiovascular disease (Rosenson, 2008).
Diabetic Complications : It prevents apoptotic cell death in diabetic retinopathy through a PPARalpha-independent, AMPK-dependent pathway (Kim et al., 2007), and has shown large reductions in diabetic retinopathy progression (Noonan et al., 2013).
Obesity and Weight Management : Fenofibrate prevents weight gain induced by a high-fat diet, increases energy expenditure, and improves glucose homeostasis (Frias et al., 2018).
Prostate Cancer : It may have beneficial effects in preventing prostate cancer growth by inhibiting androgen activation and expression (Zhao et al., 2013).
Anti-inflammatory Effects : It reduces systemic inflammation markers independent of its effects on lipid and glucose metabolism in patients with metabolic syndrome (Belfort et al., 2010).
Improving Lipid Profile : Fenofibrate is effective in improving lipid profile, particularly triglyceride and high-density lipoprotein-cholesterol levels, in patients with dyslipidaemia (McKeage & Keating, 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAWSFKKGMCGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632968 | |
| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro Fenofibrate | |
CAS RN |
61001-99-8 | |
| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
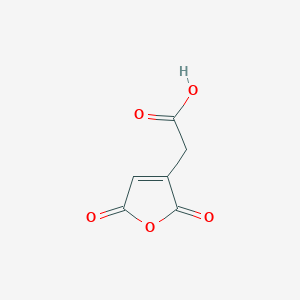
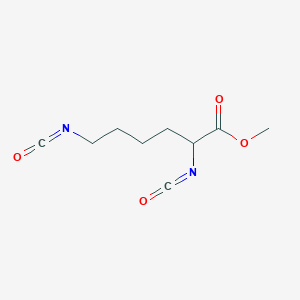
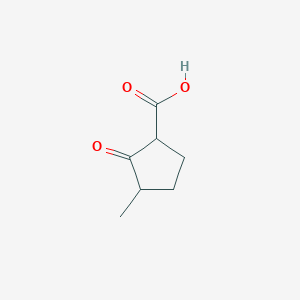
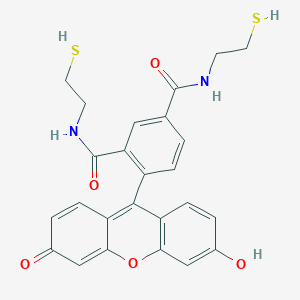




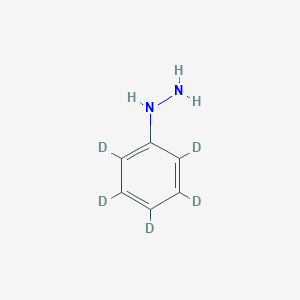

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
